3-(Methylnitrosamino)propanal-d5
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Overview
Description
3-(Methylnitrosamino)propanal-d5 is a stable isotope-labeled compound with the molecular formula C4H3D5N2O2 and a molecular weight of 121.15 . It is a derivative of 3-(Methylnitrosamino)propanal, where the hydrogen atoms are replaced with deuterium (d5). This compound is primarily used in scientific research as a reference material and in various analytical applications .
Preparation Methods
The synthesis of 3-(Methylnitrosamino)propanal-d5 involves the incorporation of deuterium into the parent compound, 3-(Methylnitrosamino)propanal. The synthetic route typically includes the following steps:
N-Nitrosation: The starting material, 3-(Methylamino)propanal, undergoes nitrosation using nitrosating agents such as sodium nitrite in an acidic medium to form 3-(Methylnitrosamino)propanal.
Deuteration: The nitrosated compound is then subjected to deuteration, where hydrogen atoms are replaced with deuterium.
Chemical Reactions Analysis
3-(Methylnitrosamino)propanal-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the nitroso group to an amino group. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Methylnitrosamino)propanal-d5 has several scientific research applications, including:
Analytical Chemistry: It is used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of nitrosamines and their derivatives.
Biological Studies: The compound is used to investigate the metabolic pathways and biological effects of nitrosamines in living organisms.
Medical Research: It is employed in studies related to carcinogenesis and the role of nitrosamines in cancer development.
Industrial Applications: Although limited, it can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Methylnitrosamino)propanal-d5 involves its interaction with biological molecules and metabolic pathways. The compound can form DNA adducts, leading to mutations and potentially contributing to carcinogenesis. The nitroso group can undergo metabolic activation to form reactive intermediates that interact with cellular components, causing oxidative stress and DNA damage .
Comparison with Similar Compounds
3-(Methylnitrosamino)propanal-d5 can be compared with other nitrosamines and their deuterated derivatives. Similar compounds include:
3-(Methylnitrosamino)propanal: The non-deuterated parent compound with similar chemical properties but different isotopic composition.
N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with similar biological effects and applications.
N-Nitrosopyrrolidine (NPYR): Another nitrosamine with comparable chemical reactivity and biological implications.
The uniqueness of this compound lies in its stable isotope labeling, which allows for precise analytical studies and tracking in biological systems.
Properties
Molecular Formula |
C4H8N2O2 |
---|---|
Molecular Weight |
121.15 g/mol |
IUPAC Name |
N-(1,1-dideuterio-3-oxopropyl)-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C4H8N2O2/c1-6(5-8)3-2-4-7/h4H,2-3H2,1H3/i1D3,3D2 |
InChI Key |
CQGSPCLZUXSVHE-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])CC=O)N=O |
Canonical SMILES |
CN(CCC=O)N=O |
Origin of Product |
United States |
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